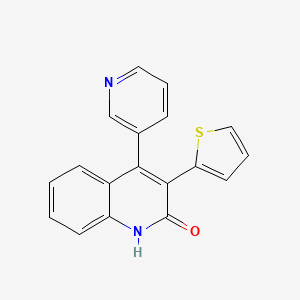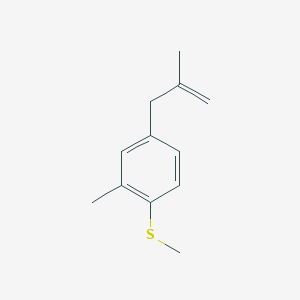![molecular formula C8H10F3N3 B13879668 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group and a tetrahydroimidazo[1,2-a]pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps :
Step 1: Addition of ethanol and hydrazine hydrate to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is heated to 58°C and maintained at this temperature for 15 hours.
Step 2: The mixture is cooled to 0°C, and the pH is adjusted to 6 using sodium hydroxide. The product is then extracted with methylene dichloride.
Step 3: The extracted product is further purified and reacted with trifluoroacetic anhydride and chlorobenzene under reflux conditions. Methanesulfonic acid is added, and the mixture is distilled to remove trifluoroacetic acid.
Step 4: The final product is obtained by adding palladium/carbon and hydrogen chloride in ethanol under nitrogen protection, followed by filtration, washing, and drying.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This compound may also modulate the activity of GABA receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Shares a similar core structure but differs in the position of the trifluoromethyl group.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: A class of compounds with various substituents at different positions, used in medicinal chemistry.
Uniqueness
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H10F3N3/c1-5-7-13-4-6(8(9,10)11)14(7)3-2-12-5/h4-5,12H,2-3H2,1H3 |
InChI Key |
OUUZOBSSJKJJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC=C(N2CCN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)
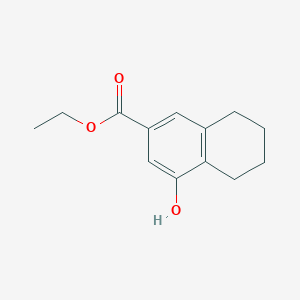
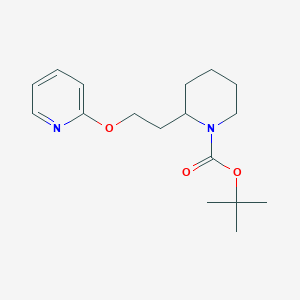
![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)
![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)

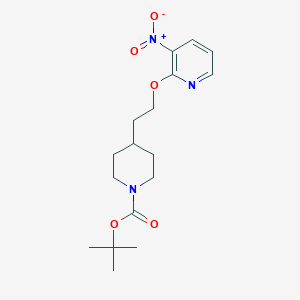
![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
